4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole
Overview
Description
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole (CIPMMO) is a synthetic compound composed of chlorine, methyl, isopropoxy, phenyl and oxazole groups. It is a white or yellowish crystalline solid with a molecular weight of 281.76 g/mol. CIPMMO has multiple applications in the fields of science and technology, including synthesis, research and development, and drug discovery.
Scientific Research Applications
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has been used in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as amides and esters, and has also been used as a catalyst in organic reactions. In addition, this compound has been used in the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and anti-tumor agents.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is not completely understood. However, it is believed that the chlorine atom in the molecule can form a strong bond with the hydroxyl group of the target molecule, leading to the formation of a stable complex. This complex can then undergo a variety of chemical reactions, depending on the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have a variety of effects on the body, such as modulating the activity of enzymes and altering the activity of certain hormones. In addition, this compound may have a role in the regulation of gene expression and cell signaling.
Advantages and Limitations for Lab Experiments
4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound can be toxic in high concentrations and should be handled with care.
Future Directions
Given the potential applications of 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole, there are numerous areas of research that could be explored in the future. These include further investigation into the biochemical and physiological effects of this compound, as well as the development of new synthesis methods and applications. Additionally, research could be conducted into the potential use of this compound as a therapeutic agent, as well as its potential as a diagnostic tool. Finally, further studies into the mechanism of action of this compound could provide valuable insight into its potential therapeutic applications.
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-9(2)17-12-6-4-11(5-7-12)14-16-13(8-15)10(3)18-14/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCAWAAYLBWMBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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